Methyl 4-[(2-bromophenoxy)methyl]benzoate
CAS No.: 364739-81-1
Cat. No.: VC5179560
Molecular Formula: C15H13BrO3
Molecular Weight: 321.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364739-81-1 |
|---|---|
| Molecular Formula | C15H13BrO3 |
| Molecular Weight | 321.17 |
| IUPAC Name | methyl 4-[(2-bromophenoxy)methyl]benzoate |
| Standard InChI | InChI=1S/C15H13BrO3/c1-18-15(17)12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3 |
| Standard InChI Key | XGKBGPIFTCAWAZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Br |
Introduction
Methyl 4-[(2-bromophenoxy)methyl]benzoate is an organic compound classified as a benzoate ester, featuring a bromophenoxy group. This compound is notable for its utility as an intermediate in organic synthesis and its potential applications in various chemical reactions and scientific research. It is cataloged under the CAS number 364739-81-1 and can be sourced from chemical suppliers specializing in organic compounds.
Synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate
The synthesis of this compound typically involves the esterification of 4-[(2-bromophenoxy)methyl]benzoic acid with methanol. This reaction is usually catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion of the acid to the ester form. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, utilizing automated reactors for precise control over reaction parameters such as temperature and pressure.
Synthesis Conditions
| Reagent | Catalyst | Solvent | Conditions |
|---|---|---|---|
| 4-[(2-bromophenoxy)methyl]benzoic acid | Sulfuric acid | Methanol | Reflux |
Chemical Reactions and Applications
Methyl 4-[(2-bromophenoxy)methyl]benzoate participates in several types of chemical reactions, including nucleophilic substitution and hydrolysis. The specific conditions for these reactions depend on the nature of the nucleophile or oxidizing/reducing agent used, as well as solvent choice and temperature.
Reaction Types
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Nucleophilic Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine is replaced by a nucleophile.
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Hydrolysis: The ester functionality allows for hydrolysis, leading to the release of active benzoic acid derivatives that may interact with various biological targets.
Biological Activity and Mechanism of Action
The mechanism of action for Methyl 4-[(2-bromophenoxy)methyl]benzoate involves its interaction with biological systems. The bromophenoxy group can engage in binding interactions that influence reactivity and biological activity. The ester functionality allows for hydrolysis, which can lead to the release of active compounds that interact with biological targets.
Biological Interactions
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Binding Interactions: The bromophenoxy group can participate in binding interactions with biological molecules.
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Hydrolysis Products: The hydrolysis of the ester group can release active benzoic acid derivatives that interact with biological targets.
Research Findings and Applications
Methyl 4-[(2-bromophenoxy)methyl]benzoate has been documented in various chemical literature, including patents and research articles. Its applications in organic synthesis and potential biological activities make it a compound of interest for further research.
Research Applications
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Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
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Biological Studies: Potential applications in studying biological interactions and activities.
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